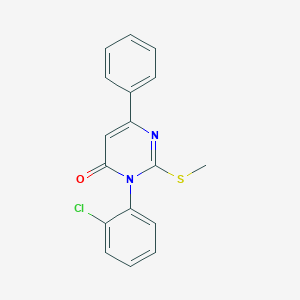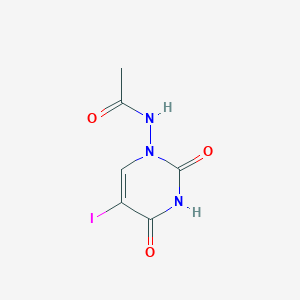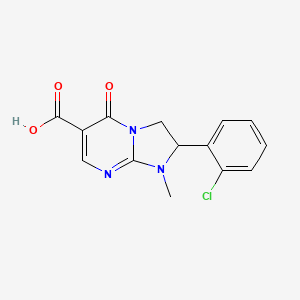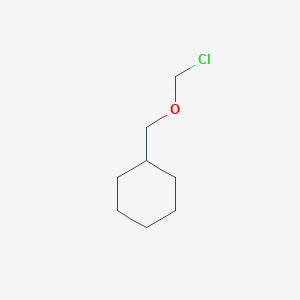
((Chloromethoxy)methyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Chloromethoxy)methyl)cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a chloromethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((Chloromethoxy)methyl)cyclohexane typically involves the reaction of cyclohexane with chloromethyl methyl ether under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((Chloromethoxy)methyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hydroxymethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ((Chloromethoxy)methyl)cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.
Mécanisme D'action
The mechanism of action of ((Chloromethoxy)methyl)cyclohexane involves its interaction with molecular targets through its chloromethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Methylcyclohexane: A simpler analog with a methyl group instead of a chloromethoxy methyl group.
Cyclohexylmethane: Another analog with a methylene group instead of a chloromethoxy methyl group.
Uniqueness: ((Chloromethoxy)methyl)cyclohexane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
1625-60-1 |
|---|---|
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
chloromethoxymethylcyclohexane |
InChI |
InChI=1S/C8H15ClO/c9-7-10-6-8-4-2-1-3-5-8/h8H,1-7H2 |
Clé InChI |
QZZVDGKPSLFMGA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
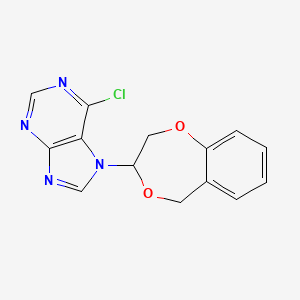
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

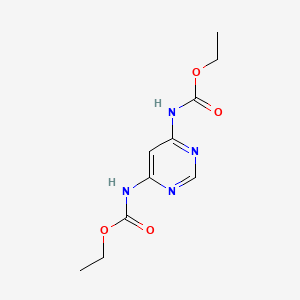
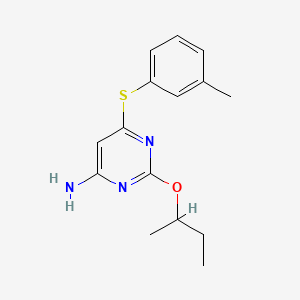
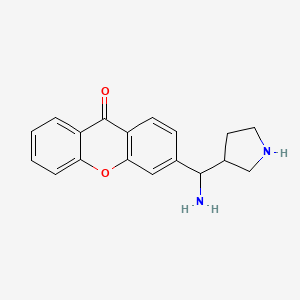
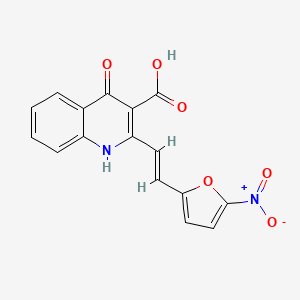
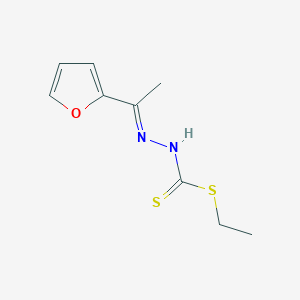
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
